Methyl 3-(cyanomethyl)-4-methoxybenzoate

Catalog No.
S15862364
CAS No.
92288-32-9
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(cyanomethyl)-4-methoxybenzoate

CAS Number

92288-32-9

Product Name

Methyl 3-(cyanomethyl)-4-methoxybenzoate

IUPAC Name

methyl 3-(cyanomethyl)-4-methoxybenzoate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-14-10-4-3-9(11(13)15-2)7-8(10)5-6-12/h3-4,7H,5H2,1-2H3

InChI Key

MHVFPZJNYDIQNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CC#N

Methyl 3-(cyanomethyl)-4-methoxybenzoate is an organic compound characterized by the presence of a methoxy group, a cyanomethyl group, and an ester functional group attached to a benzoate structure. Its molecular formula is C11H11NO3C_{11}H_{11}NO_3, and it has garnered interest in various fields due to its unique structural properties and potential reactivity. The compound's distinctive features include its ability to participate in multiple

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The ester functional group can be reduced to yield alcohols.
  • Nucleophilic Substitution: The cyanomethyl group can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions under basic conditions.

Research indicates that methyl 3-(cyanomethyl)-4-methoxybenzoate exhibits potential biological activities, particularly in pharmacology. The compound may interact with various biochemical pathways, influencing enzymatic activity and cellular processes. Preliminary studies suggest that it could exhibit antimicrobial and anticancer properties, possibly through mechanisms involving the inhibition of specific enzymes or interference with cellular signaling pathways.

Several synthetic routes have been developed for the preparation of methyl 3-(cyanomethyl)-4-methoxybenzoate:

  • Cyanomethylation of Methoxybenzoic Acid: A common approach involves reacting 4-methoxybenzoic acid with cyanomethylating agents under controlled conditions to introduce the cyanomethyl group.
  • Esterification: The reaction of the resulting acid with methanol in the presence of acid catalysts leads to the formation of the ester.
  • Alternative Methods: Other methods may include using phase-transfer catalysts or microwave-assisted synthesis to enhance yields and reduce reaction times.

These methods are optimized for high yield and purity, often employing advanced purification techniques.

Methyl 3-(cyanomethyl)-4-methoxybenzoate has several applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its potential biological activities make it a candidate for drug development.
  • Material Science: The compound may be explored for applications in developing new materials due to its unique chemical properties.

Studies focusing on the interactions of methyl 3-(cyanomethyl)-4-methoxybenzoate with biological systems are crucial for understanding its potential applications. Research may investigate:

  • Enzyme Inhibition: The compound's ability to inhibit specific cytochrome P450 enzymes could indicate its role as a lead compound in drug design.
  • Cellular Effects: Investigations into its cytotoxic effects on cancer cells or antimicrobial activity against pathogens are ongoing.

These interactions highlight its versatility and importance in medicinal chemistry.

Methyl 3-(cyanomethyl)-4-methoxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-methoxybenzoateMethoxy group onlyLacks cyanomethyl functionality, less reactive
Methyl 2-(cyanomethyl)benzoateCyanomethyl group onlyAbsence of methoxy affects reactivity
Methyl 4-amino-3-methoxybenzoateAmino group instead of cyanomethylExhibits different reactivity due to amino functionality
Methyl 4-(cyanomethyl)-5-nitrobenzoateNitro group presentPotentially different biological activity due to nitro

Methyl 3-(cyanomethyl)-4-methoxybenzoate is unique due to the combination of both methoxy and cyanomethyl groups at distinct positions on the benzene ring. This arrangement enhances its chemical reactivity and potential biological activity compared to similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

205.07389321 g/mol

Monoisotopic Mass

205.07389321 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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